S-(1,2-Dichlorovinyl)glutathione

nephrotoxicity glutathione conjugation cysteine conjugate β-lyase

S-(1,2-Dichlorovinyl)glutathione (DCVG; CAS 96614-59-4) is a halogenated glutathione S-conjugate formed by enzymatic conjugation of glutathione to trichloroethylene (TCE) or dichloroacetylene (DCA). DCVG serves as the obligatory biosynthetic precursor to the more extensively studied cysteine conjugate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), via γ-glutamyl transpeptidase (GGT)-catalyzed hydrolysis.

Molecular Formula C12H17Cl2N3O6S
Molecular Weight 402.3 g/mol
CAS No. 96614-59-4
Cat. No. B196261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-(1,2-Dichlorovinyl)glutathione
CAS96614-59-4
SynonymsDCVG cpd
S-(1,2-dichlorovinyl)-glutathione
S-(1,2-dichlorovinyl)glutathione
Molecular FormulaC12H17Cl2N3O6S
Molecular Weight402.3 g/mol
Structural Identifiers
SMILESC(CC(=O)NC(CSC(=CCl)Cl)C(=O)NCC(=O)O)C(C(=O)O)N
InChIInChI=1S/C12H17Cl2N3O6S/c13-3-8(14)24-5-7(11(21)16-4-10(19)20)17-9(18)2-1-6(15)12(22)23/h3,6-7H,1-2,4-5,15H2,(H,16,21)(H,17,18)(H,19,20)(H,22,23)/b8-3-/t6-,7-/m0/s1
InChIKeyIXARYIJEQUJTIZ-KWRIXSAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-(1,2-Dichlorovinyl)glutathione (DCVG) – A Defined Substrate for Glutathione Conjugate Processing Pathways


S-(1,2-Dichlorovinyl)glutathione (DCVG; CAS 96614-59-4) is a halogenated glutathione S-conjugate formed by enzymatic conjugation of glutathione to trichloroethylene (TCE) or dichloroacetylene (DCA) [1]. DCVG serves as the obligatory biosynthetic precursor to the more extensively studied cysteine conjugate, S-(1,2-dichlorovinyl)-L-cysteine (DCVC), via γ-glutamyl transpeptidase (GGT)-catalyzed hydrolysis [2]. Procurement relevance centers on DCVG's unique positional identity within the GSH conjugation–β-lyase bioactivation cascade: without DCVG, neither DCVC formation nor subsequent β-lyase-dependent generation of reactive thiol species can be experimentally recapitulated.

Why Generic Glutathione Conjugates Cannot Replace DCVG in Nephrotoxicity and Bioactivation Research


DCVG occupies a specific node in the haloalkene bioactivation pathway that is not functionally interchangeable with its cysteine conjugate (DCVC), its regioisomers (1,2-cis-DCVG, 2,2-DCVG), or glutathione conjugates derived from other haloalkenes (e.g., TCVG from tetrachloroethylene, PCBG from hexachlorobutadiene). The GGT-dependent processing step that converts DCVG to DCVC represents a rate-limiting enzymatic checkpoint [1], meaning that direct application of DCVC bypasses a critical regulatory interface that governs target-organ selectivity in both in vitro and in vivo models. Furthermore, regioisomers of DCVG display quantitatively distinct toxicodynamic profiles [2], rendering isomeric purity a decisive procurement parameter. Substituting DCVG with any single downstream or alternative conjugate introduces an experimental confound that alters observed potency, metabolic kinetics, and gene expression signatures.

Quantitative Comparative Evidence: Where DCVG Demonstrates Measurable Differentiation


DCVG Toxicity in Human Proximal Tubular Cells Is Gated by GGT-Mediated Processing to DCVC

In primary cultures of human proximal tubular epithelial cells, the glutathione conjugate DCVG and its cysteine conjugate DCVC both produced dose-dependent toxicity across 25–500 µM [1]. Critically, DCVC was consistently more toxic than DCVG at equimolar concentrations; however, supplementation with exogenous γ-glutamyltransferase (GGT; 0.5 U/mL) elevated DCVG toxicity to the level observed with DCVC alone [1]. This demonstrates that DCVG is a pro-toxin whose nephrotoxic activity is rate-limited by GGT-dependent hydrolysis.

nephrotoxicity glutathione conjugation cysteine conjugate β-lyase

DCVG Regioisomers (1,2-trans vs. 1,2-cis) Show a 4.2-Fold Difference in p53-Mediated Stress Response Activation Thresholds

In RPTEC/TERT1 human renal proximal tubule cells, 1,2-trans-DCVG (trans-DCVG) and 1,2-cis-DCVG (cis-DCVG) were compared for their ability to activate stress-responsive transcriptional programs after metabolic conversion to their corresponding cysteine conjugates [1]. An ATF4-mediated integrated stress response and p53-mediated responses were observed starting from 30 µM for the trans-isomer, whereas the cis-isomer required 125 µM to elicit comparable pathway activation [1]. Additionally, the cis-regioisomers showed minimal effects on cell viability and mitochondrial respiration, in contrast to the pronounced cytotoxicity and respiratory impairment induced by the trans-regioisomers [1].

regioisomer-specific toxicity transcriptomics risk assessment

TCVG (S-(1,2,2-Trichlorovinyl)glutathione) Exhibits Greater Nephrotoxic Potency Than DCVG

Renal toxicity studies comparing the tetrachloroethylene-derived conjugate TCVG with the trichloroethylene-derived conjugate DCVG have demonstrated that TCVG is a more potent nephrotoxicant than DCVG in rodent models [1]. In rats and mice, TCVG administration resulted in more pronounced acute renal injury markers compared with DCVG at equivalent dosing, suggesting that the additional chlorine substitution on the vinyl moiety enhances nephrotoxic potential [1]. Neither conjugate produced significant hepatic toxicity.

comparative nephrotoxicity haloalkene glutathione conjugates tetrachloroethylene

DCVG, TCVG, and PCBG Each Require GGT/β-Lyase Bioactivation for Genotoxicity, Whereas CEG Does Not

In LLC-PK1 porcine kidney proximal tubular cells, DCVG, TCVG, and PCBG (S-(1,2,3,4,4-pentachlorobutadienyl)glutathione) all induced dose-dependent unscheduled DNA synthesis (UDS) at concentrations that did not produce cytotoxicity, as measured by LDH release [1]. Genotoxicity for all three conjugates was abolished by acivicin (an irreversible GGT inhibitor) and by aminooxyacetic acid (a β-lyase inhibitor) [1]. In contrast, S-(2-chloroethyl)glutathione (CEG) was genotoxic in subconfluent cells through a mechanism independent of both GGT and β-lyase activities [1].

genotoxicity DNA damage β-lyase-dependent activation

Species-Dependent Nephrotoxicity: Rats > Hamsters > Guinea-Pigs at Both 165 and 330 µmol/kg DCVG

Comparative in vivo nephrotoxicity of DCVG was assessed in rats, hamsters, and guinea-pigs following intraperitoneal administration at 0, 165, and 330 µmol/kg [1]. Rats showed significantly elevated urinary glucose, N-acetyl-β-D-glucosaminidase (NAG), γ-glutamyl transpeptidase (GGT), protein, and blood urea nitrogen (BUN) at both dose levels. Hamsters exhibited increases in these parameters only at 330 µmol/kg, and the magnitude was lower than in rats. Guinea-pigs showed paradoxical increases in nephrotoxicity biomarkers at 165 µmol/kg but not at 330 µmol/kg, with proximal tubular necrosis confirmed histologically at the lower dose only [1].

species differences in vivo nephrotoxicity risk assessment

High-Value Application Scenarios for DCVG Procurement in Toxicology and Analytical Chemistry


GGT-Dependent Bioactivation Mechanistic Studies

When the experimental objective is to dissect the contribution of γ-glutamyl transpeptidase to haloalkene nephrotoxicity, DCVG is the mandatory substrate. As demonstrated by Chen et al. [1], DCVG toxicity is gated by GGT activity: without GGT supplementation, DCVG is less toxic than DCVC; with GGT, toxicity equalizes. No other glutathione conjugate—including DCVC, which entirely bypasses this step—can substitute for DCVG in experiments designed to quantify GGT-dependent bioactivation kinetics or to screen GGT inhibitors for nephroprotective efficacy.

Regioisomer-Resolved TCE Metabolism and Risk Assessment

Capinha et al. [1] established that 1,2-trans-DCVG and 1,2-cis-DCVG differ by a factor of 4.2 in p53 stress response activation thresholds (30 µM vs. 125 µM) in human renal cells. For laboratories conducting human health risk assessment of TCE exposure, procurement of isomerically pure DCVG standards is essential for quantifying regioisomer-specific formation rates by human GST isoforms and for determining which isomer predominates in biological samples from exposed populations.

LC-MS/MS Quantification of TCE Glutathione Conjugation Metabolites

Li et al. [1] developed and validated an LC-MS/MS method for simultaneous quantification of DCVG, DCVC, and NAcDCVC in serum, achieving limits of detection of 0.0057–0.0120 nM and inter-assay variation of 0.5%–11.5%. DCVG is the first analyte in the GSH conjugation cascade and must be included in any comprehensive biomarker panel; omission of the DCVG standard from the analytical workflow prevents accurate determination of the rate-limiting GSH conjugation step and compromises mass-balance accounting of TCE metabolism.

In Vivo Species-Comparative Nephrotoxicity Modeling

Chakrabarti et al. [1] demonstrated that DCVG nephrotoxicity follows a species sensitivity rank order of rat >> hamster > guinea-pig, with rat nephrotoxicity evident at both 165 and 330 µmol/kg. Procurement of DCVG for in vivo studies must account for this species dependence: rat models provide the highest sensitivity and are most suitable for detecting nephrotoxic effects, whereas hamster and guinea-pig models require higher doses and may produce non-monotonic responses. This quantitative species-selectivity profile directly informs animal model selection in grant applications and experimental protocols.

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